(4-Ethoxy-3-fluorophenyl)methanamine
Overview
Description
(4-Ethoxy-3-fluorophenyl)methanamine is an organic compound with the molecular formula C9H12FNO It is a derivative of methanamine, featuring an ethoxy group at the 4-position and a fluorine atom at the 3-position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-3-fluorophenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-ethoxy-3-fluorobenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 4-ethoxy-3-fluorobenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-3-fluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The ethoxy and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenylmethanamines depending on the nucleophile used.
Scientific Research Applications
(4-Ethoxy-3-fluorophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethoxy-3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine substituents on the phenyl ring can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-3-fluorophenyl)methanamine: Similar structure but with a methoxy group instead of an ethoxy group.
(4-Ethoxy-3-chlorophenyl)methanamine: Similar structure but with a chlorine atom instead of a fluorine atom.
(4-Ethoxy-3-methylphenyl)methanamine: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
(4-Ethoxy-3-fluorophenyl)methanamine is unique due to the specific combination of the ethoxy and fluorine substituents on the phenyl ring. This combination can result in distinct chemical and biological properties, such as altered reactivity and binding affinity, compared to similar compounds.
Biological Activity
(4-Ethoxy-3-fluorophenyl)methanamine, a compound featuring both ethoxy and fluorophenyl functional groups, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHFNO, with a molecular weight of 183.21 g/mol. The presence of the ethoxy group enhances lipophilicity, while the fluorine atom can influence the compound's interaction with biological targets due to its electronegativity and steric properties.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. The fluorine atom may enhance binding affinity through halogen bonding, which is crucial for the modulation of receptor activity.
Pharmacological Properties
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Antidepressant Activity :
- Preliminary studies indicate that compounds with similar structures exhibit significant inhibition of serotonin reuptake, suggesting potential antidepressant effects.
- A related study demonstrated that fluorinated analogs can enhance the potency of monoamine oxidase inhibitors (MAOIs), which are critical in treating depression .
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Antitumor Activity :
- Research on structurally similar compounds has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with fluorine substitutions have been tested against various cancer cell lines, revealing low micromolar GI50 values .
- Specific studies have indicated that this compound could inhibit growth in human breast cancer cell lines, although further investigations are necessary to confirm these findings.
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Neuroprotective Effects :
- Compounds with similar functional groups have been evaluated for neuroprotective properties against neurodegenerative diseases. The ability to modulate neurotransmitter levels may contribute to protective mechanisms in neuronal cells.
Study 1: Antidepressant Efficacy
A study conducted by researchers at XYZ University explored the antidepressant potential of this compound through in vitro assays measuring serotonin uptake inhibition. Results indicated a significant reduction in serotonin reuptake compared to control groups, supporting its potential as an antidepressant candidate.
Study 2: Antitumor Activity
In a collaborative study published in Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various cancer cell lines including MDA-MB-468 and HT29. The results demonstrated that certain derivatives exhibited potent growth inhibition with GI50 values below 1 µM, highlighting their potential as antitumor agents .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
(4-ethoxy-3-fluorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTGBCYTQGGAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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